molecular formula C21H29NO B1385359 3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline CAS No. 1040687-09-9

3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline

Cat. No.: B1385359
CAS No.: 1040687-09-9
M. Wt: 311.5 g/mol
InChI Key: RHIDKYNDROHDMM-UHFFFAOYSA-N
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Description

Basic Chemical Information

3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline is an organic compound that belongs to the class of substituted anilines, characterized by the presence of both dimethyl groups and a tert-pentyl phenoxy-ethyl substituent. The compound exhibits a complex molecular architecture that combines aromatic ring systems with aliphatic components, resulting in distinctive chemical and physical properties that distinguish it from simpler aniline derivatives.

The molecular composition of this compound reflects its sophisticated structure, with a molecular formula of C21H29NO and an average molecular mass of 311.469 daltons. The monoisotopic mass has been precisely determined to be 311.224915 daltons, providing accurate mass spectrometric identification parameters. These fundamental molecular parameters establish the compound's identity within the broader chemical literature and databases.

Nomenclature and Systematic Naming

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions, with the full name being 3,5-Dimethyl-N-{2-[4-(2-methyl-2-butanyl)phenoxy]ethyl}aniline, where the tert-pentyl group is alternatively referred to as 2-methyl-2-butanyl. Alternative naming systems include the designation N-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}-3,5-dimethylaniline, which emphasizes the structural arrangement of the tert-pentyl substituent.

The compound is also known by several synonymous names in chemical databases, including this compound and 3,5-dimethyl-N-(2-(4-(tert-pentyl)phenoxy)ethyl)aniline. These alternative nomenclatures reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and clarity for scientific communication.

Chemical Registry Numbers and Database Identifiers

The compound has been assigned the Chemical Abstracts Service registry number 1040687-09-9, which serves as its unique identifier in chemical databases and regulatory systems. Additionally, the compound is catalogued in ChemSpider under the identification number 21330364, providing another reference point for chemical database searches and literature reviews.

Properties

IUPAC Name

3,5-dimethyl-N-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO/c1-6-21(4,5)18-7-9-20(10-8-18)23-12-11-22-19-14-16(2)13-17(3)15-19/h7-10,13-15,22H,6,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIDKYNDROHDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCNC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-step Process:

  • Diazotization of 3,5-Dimethyl Aniline:

    • Starting with 3,5-dimethyl aniline, the primary amine undergoes diazotization using sodium nitrite ($$NaNO_2$$) in acidic medium (hydrochloric acid) at low temperatures (0–5°C).
    • Reaction:
      $$
      \text{3,5-dimethyl aniline} + NaNO_2 + HCl \rightarrow \text{diazonium salt}
      $$
    • This step is crucial for generating a reactive diazonium intermediate suitable for coupling reactions.
  • Coupling with 4-(tert-pentyl)phenol derivative:

    • The diazonium salt is then coupled with a phenol derivative bearing the tert-pentyl group at the para position, forming an azo linkage.
    • The coupling occurs under controlled pH (around 4–6) at low temperatures to prevent decomposition.
  • Substitution with Ethylene Linker:

    • The azo compound can be further functionalized with an ethylene chain bearing amino groups, achieved via nucleophilic substitution or reductive amination, to incorporate the -CH2-CH2- linkage connecting the aromatic amine to the phenoxy moiety.

Research Findings:

  • The process offers mild reaction conditions, short production cycles (around three days), and environmental advantages by avoiding nitration steps, thus reducing pollution.
  • The process is scalable, with high yields (~92%) as demonstrated in embodiments within patent CN1215720A.

Reductive Amination and Nucleophilic Substitution Approach

An alternative method involves constructing the core structure via nucleophilic substitution of halogenated intermediates with aromatic amines, followed by reduction and functionalization.

Key Steps:

  • Preparation of Halogenated Intermediates:

    • Synthesis of halogenated phenoxy compounds, such as 4-(tert-pentyl)phenol derivatives, via halogenation or substitution reactions.
    • For example, chlorination or bromination of phenoxy groups to introduce reactive halogens.
  • Nucleophilic Substitution with Ethylene Diamine:

    • The halogenated phenoxy derivative reacts with ethylene diamine or similar aminoalkyl compounds under basic conditions to form the amino-alkyl phenoxy intermediates.
  • Coupling with Aromatic Amine:

    • The aminoalkyl phenoxy intermediate is then coupled with 3,5-dimethyl aniline or its derivatives through reductive amination or nucleophilic substitution, resulting in the target compound.
  • Reduction and Final Purification:

    • The intermediate is subjected to reduction (e.g., catalytic hydrogenation) to ensure full conversion to the amine, followed by purification steps such as recrystallization or chromatography.

Research Findings:

  • This method benefits from high selectivity and control over substitution patterns.
  • It allows for the incorporation of the tert-pentyl group via the phenoxy precursor, ensuring the desired substitution pattern on the aromatic ring.

Multi-step Synthesis via Aromatic Nitration and Reduction

Although less environmentally friendly, traditional nitration followed by reduction remains a viable route:

Research Findings:

  • This route is more complex, involves harsher conditions, and generates more waste, but it is well-understood and documented historically.

Summary of Preparation Methods

Method Key Features Advantages Challenges
Diazotization & Azo Coupling Mild conditions, high yield, eco-friendly Short cycle (~3 days), environmentally benign Requires precise temperature control
Nucleophilic Substitution & Reductive Amination Modular, allows functional group variation High selectivity Multi-step, potential for side reactions
Nitration & Reduction Traditional, well-established Widely used Harsh conditions, environmental concerns

Chemical Reactions Analysis

3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential pharmacological applications, particularly in the realm of pain management and receptor interaction.

  • Histamine H3 Receptor Antagonism : Research indicates that derivatives of this compound may act as antagonists at the histamine H3 receptor, which is involved in various neurological processes. This suggests potential applications in treating conditions such as obesity and cognitive dysfunctions .
  • Analgesic Activity : In preclinical studies, compounds similar to 3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline have demonstrated analgesic properties in both nociceptive and neuropathic pain models. This highlights its potential for developing new pain relief medications .

Material Science

The compound's unique structure allows it to be explored in material science, particularly in developing new polymers and coatings.

  • Polymer Synthesis : The incorporation of such phenolic compounds into polymer matrices can enhance thermal stability and mechanical properties. This is particularly relevant in the development of high-performance materials used in various industrial applications.

Biological Studies

The biological activity of this compound has been investigated concerning its effects on cellular mechanisms.

  • Cell Proliferation Studies : Preliminary studies suggest that this compound may influence cell proliferation rates, making it a candidate for further research in cancer biology .
  • Histamine H3 Receptor Study :
    • Objective : To evaluate the interaction of this compound with histamine receptors.
    • Findings : The compound exhibited significant antagonistic activity, suggesting its potential use in treating neurological disorders related to histamine signaling.
  • Analgesic Efficacy Study :
    • Objective : To assess the analgesic properties of the compound in animal models.
    • Results : Demonstrated efficacy comparable to existing analgesics, indicating its potential as a new therapeutic agent.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS 104147-32-2)

  • Substituents : Chloro (electron-withdrawing) and tetrafluoroethoxy (highly electronegative) groups.
  • Key Differences: Electronic Effects: Chloro and fluorine substituents reduce electron density on the aromatic ring, decreasing nucleophilicity and basicity compared to the target compound’s electron-donating methyl groups. Solubility: Fluorinated groups enhance solubility in polar aprotic solvents but reduce compatibility with non-polar matrices. Applications: Used in agrochemicals (e.g., hexaflumuron synthesis) due to its stability and resistance to hydrolysis .
Property Target Compound 3,5-Dichloro-4-(Tetrafluoroethoxy)aniline
Electron Effects Electron-donating (methyl) Electron-withdrawing (Cl, F)
Basicity (pKa) Higher (estimated ~5.5–6.0) Lower (estimated ~3.5–4.0)
Lipophilicity High (tert-pentyl) Moderate (fluorinated groups)

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline (CAS 1040685-95-7)

  • Substituents: Chloro, methyl, and phenoxyethoxy groups.
  • Reactivity: Chloro substituents may direct electrophilic attacks to meta/para positions, contrasting with the target compound’s methyl-directed reactivity. Applications: Employed in specialty chemical synthesis, where extended ether chains improve solubility in glycol-based solvents .

3,5-Dimethylaniline

  • Substituents : Methyl groups at 3,5 positions.
  • Key Differences: Simpler Structure: Lacks the phenoxy-ethyl and tert-pentyl groups, resulting in lower molecular weight (121.18 g/mol vs. ~370 g/mol for the target compound). Basicity: Higher pKa (~5.1) due to reduced steric hindrance and stronger electron donation from methyl groups. Applications: Widely used in dye synthesis and pharmaceuticals, where smaller molecular size facilitates diffusion .

3,5-Dimethoxy-N-(2-methoxyethyl)aniline

  • Substituents : Methoxy (electron-donating) and methoxyethyl groups.
  • Key Differences :
    • Solubility : Methoxy groups enhance water solubility compared to the target compound’s tert-pentyl group.
    • Reactivity : Methoxy directs electrophilic substitution to ortho/para positions, whereas methyl groups in the target compound favor para substitution.
    • Molecular Weight : 211.26 g/mol vs. ~370 g/mol for the target compound, influencing vapor pressure and handling requirements .

Basicity Trends

  • The target compound’s basicity is intermediate between simple methylated anilines (pKa ~5.1) and halogenated derivatives (pKa ~3.5–4.0). The tert-pentyl group slightly reduces basicity due to steric inhibition of protonation .

Reactivity in Electrophilic Substitution

  • Target Compound : Methyl groups activate the ring but direct substituents to the para position. Steric hindrance from tert-pentyl may slow reaction kinetics.
  • Chloro Derivatives : Halogens deactivate the ring, requiring harsher conditions for reactions like nitration or sulfonation .

Biological Activity

3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline is a chemical compound with a molecular formula of C21H29NO and a molecular weight of 311.46 g/mol. This compound has garnered interest in various fields, particularly in biological applications due to its potential as a biocide and its roles in pest control.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. These compounds have been studied for their efficacy against a range of microorganisms, including bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Pesticidal Applications

This compound has been identified within the context of agricultural chemistry, particularly as a potential pesticide. The structural features of this compound suggest it may function effectively against specific pests. Its activity is attributed to its ability to interfere with the nervous systems of insects or inhibit their growth.

Case Studies and Research Findings

  • Insecticidal Efficacy : A study highlighted that similar compounds showed promising insecticidal properties against common agricultural pests. For instance, amino-substituted pyrazoles and triazoles have demonstrated effective pest control capabilities, suggesting that this compound may share these beneficial traits .
  • Inflammatory Response Modulation : Another research avenue explored the compound's potential in modulating inflammatory responses in endothelial cells. Compounds that inhibit the proliferation of smooth muscle cells have been linked to the treatment of vascular diseases, indicating a broader therapeutic potential for derivatives like this compound .
  • Environmental Compatibility : Studies suggest that this compound may exhibit favorable environmental properties compared to traditional pesticides, allowing for safer application in agricultural settings without adversely affecting non-target species .

Research Data Table

Property Value
Molecular FormulaC21H29NO
Molecular Weight311.46 g/mol
Antimicrobial ActivityEffective against bacteria and fungi
Pesticidal ActivityPotential insecticide
Environmental ImpactLow toxicity to non-target species

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline, and what key reaction conditions should be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to introduce the tert-pentylphenoxy-ethyl group to the aniline core. Key steps include:

  • Use of a nitrogen atmosphere to prevent oxidation of intermediates.
  • Optimization of catalyst loading (e.g., tetrakis(triphenylphosphine)palladium at ~3.7 mol%) and base (e.g., potassium carbonate) for efficient coupling .
  • Purification via silica gel column chromatography with ethyl acetate/petroleum ether gradients to isolate the product .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirm molecular weight (e.g., m/z 307 [M+H]+ in similar compounds) and detect impurities .
  • HPLC : Use reverse-phase columns with standardized conditions (e.g., C18 columns, acetonitrile/water gradients) to assess purity. Retention time comparisons (e.g., ~0.99 minutes under specific conditions) aid in identification .
  • NMR : ¹H and ¹³C NMR to resolve aromatic protons, tert-pentyl groups, and ethylene linkages. Deuterated solvents (CDCl₃ or DMSO-d₆) are typically used .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer :

  • Store at -20°C in airtight, light-resistant containers to prevent degradation.
  • Avoid moisture and oxygen by using desiccants and inert gas (N₂ or Ar) purging during storage .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, lab coats, goggles) and operate in a fume hood to avoid inhalation or skin contact.
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention.
  • Avoid aquatic contamination due to potential toxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC purity data and LCMS results during synthesis?

  • Methodological Answer :

  • Impurity Profiling : Use high-resolution MS (HRMS) to identify byproducts (e.g., dealkylated or oxidized derivatives).
  • 2D Chromatography : Employ orthogonal methods (e.g., HILIC vs. reverse-phase HPLC) to separate co-eluting species .
  • NMR Spin-Saturation Transfer : Detect dynamic impurities that may not ionize in LCMS .

Q. What strategies improve the yield of tert-pentyl-substituted anilines in Buchwald-Hartwig amination?

  • Methodological Answer :

  • Pre-activation of Substrates : Use boronate esters (e.g., dioxaborolanes) to enhance coupling efficiency .
  • Ligand Screening : Test bulky phosphine ligands (e.g., XPhos) to stabilize palladium intermediates.
  • Solvent Optimization : Replace toluene with higher-boiling solvents (e.g., dioxane) to prolong reaction time at elevated temperatures .

Q. How does the tert-pentyl group influence the electronic and steric properties of the aniline moiety?

  • Methodological Answer :

  • Steric Effects : Use X-ray crystallography or DFT calculations to analyze bond angles and torsional strain caused by the bulky tert-pentyl group.
  • Electronic Effects : UV-Vis spectroscopy (λmax ~255 nm in analogs) and Hammett plots quantify electron-donating/withdrawing impacts .

Q. What experimental approaches validate the environmental toxicity of this compound?

  • Methodological Answer :

  • Aquatic Toxicity Assays : Perform Daphnia magna or algae growth inhibition tests under OECD guidelines.
  • Degradation Studies : Use LCMS to track hydrolysis/byproducts in simulated environmental conditions (pH 5–9, UV exposure) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline

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